

Check Availability & Pricing

# Managing confounding factors in clinical trials of Liafensine for TRD

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Liafensine |           |
| Cat. No.:            | B608567    | Get Quote |

# Technical Support Center: Liafensine Clinical Trials for TRD

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Liafensine** in clinical trials for Treatment-Resistant Depression (TRD).

# Frequently Asked Questions (FAQs)

Q1: What is Liafensine and what is its mechanism of action in the context of TRD?

**Liafensine** (also known as DB104 or BMS-820836) is a first-in-class triple reuptake inhibitor.[1] [2] It targets and blocks the transporters for serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby increasing the levels of these key neurotransmitters in the synaptic cleft.[2][3] This enhanced neurotransmission is believed to contribute to its antidepressant effects, offering a potential new therapeutic option for patients with TRD who have not responded to other antidepressants.[1][2]

Q2: What is the significance of the DGM4/ANK3 biomarker in Liafensine clinical trials?

The DGM4 biomarker, which is a single nucleotide polymorphism (SNP) in the ANK3 gene, has been identified as a novel pharmacogenomic predictor of **Liafensine**'s efficacy in TRD patients. [4][5] The ENLIGHTEN Phase 2b trial was a biomarker-guided study that enrolled DGM4-

### Troubleshooting & Optimization





positive TRD patients.[1][6] The results demonstrated that patients with this biomarker showed a significantly greater improvement in depression symptoms when treated with **Liafensine** compared to placebo.[1][4][7] This represents a significant step towards precision medicine in psychiatry, allowing for the selection of patients who are most likely to respond to **Liafensine** treatment.[1][4][8]

Q3: What were the primary and secondary endpoints in the ENLIGHTEN Phase 2b trial?

The primary endpoint of the ENLIGHTEN trial was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[1][6][8] Secondary endpoints included changes in the Clinical Global Impressions-Severity (CGI-S) and the Sheehan Disability Scale (SDS) from baseline, as well as the Clinical Global Impressions-Improvement (CGI-I) score at week 6.[6][9] The trial successfully met both its primary and all secondary endpoints.[1][6]

Q4: What are the common confounding factors to consider when designing a clinical trial for **Liafensine** in TRD?

Clinical trials for TRD are subject to several confounding factors that can impact study outcomes. These include:

- Patient Heterogeneity: TRD is a heterogeneous condition with various underlying biological causes.[10]
- Comorbid Conditions: Co-occurring psychiatric conditions, such as anxiety disorders and personality disorders, are common in TRD and can affect treatment response.[11][12][13]
   Medical comorbidities can also act as confounders.[14][15]
- Prior Treatments: The number and type of prior failed antidepressant treatments can influence the likelihood of response to a new agent.[13][14]
- Placebo Response: A significant placebo response is often observed in antidepressant trials and can make it difficult to demonstrate the efficacy of the investigational drug.[16][17]
- Misdiagnosis: Inaccurate diagnosis of TRD or failure to identify underlying conditions mimicking depression can lead to the enrollment of inappropriate subjects.[16]



## **Troubleshooting Guides**

Problem: High placebo response rate observed in the trial.

Possible Cause & Solution:

- Inadequate Subject Screening: "Professional patients" or those who do not meet the strict criteria for TRD may inflate the placebo response.[16]
  - Troubleshooting Step: Implement rigorous screening protocols, including structured diagnostic interviews like the SAFER interview, to ensure accurate diagnosis and confirmation of treatment resistance.[16]
- Patient Expectations: High expectations for a new treatment can contribute to the placebo effect.
  - Troubleshooting Step: Provide standardized and neutral information to all participants about the investigational drug and the possibility of receiving a placebo.

Problem: Difficulty in recruiting a sufficient number of DGM4/ANK3-positive patients.

Possible Cause & Solution:

- Low Prevalence of the Biomarker: The prevalence of the DGM4/ANK3 biomarker in the general TRD population may be lower than anticipated.
  - Troubleshooting Step: Expand recruitment efforts to multiple clinical sites to increase the pool of potential participants. Collaborate with genetic testing companies to pre-screen potential subjects.
- Logistical Challenges with Genetic Screening: The process of genetic screening and result turnaround time can slow down recruitment.
  - Troubleshooting Step: Streamline the genetic screening workflow. Utilize validated assays for the DGM4 biomarker that can be performed in CLIA-certified labs to ensure timely and accurate results.[5]



#### **Data Presentation**

Table 1: Summary of Efficacy Results from the ENLIGHTEN Phase 2b Trial

| Endpoint                                     | Liafensine<br>Group | Placebo Group | Improvement<br>over Placebo | p-value |
|----------------------------------------------|---------------------|---------------|-----------------------------|---------|
| MADRS Total<br>Score Change<br>from Baseline | -15.4 ± 0.90        | -11.0 ± 1.31  | 4.4 points                  | 0.0056  |
| CGI-I Score at<br>Week 6                     | 2.3                 | -             | 0.6 points                  | 0.0026  |
| CGI-S Change from Baseline                   | -                   | -             | ~36%                        | Met     |
| SDS Change from Baseline                     | -                   | -             | ~36%                        | Met     |

Data sourced from multiple reports on the ENLIGHTEN trial.[1][6][7]

Table 2: Adverse Events Reported in the ENLIGHTEN Trial

| Adverse Event                       | Liafensine Group | Placebo Group |
|-------------------------------------|------------------|---------------|
| Headache                            | -                | 14%           |
| Nausea                              | -                | 11%           |
| Weight Change (Mean ± SD at Day 42) | -0.16 ± 2.03 kg  | 0.07 ± 1.9 kg |

Note: **Liafensine** was reported to be well-tolerated with a favorable safety profile. Specific percentages for headache and nausea in the **Liafensine** group were not detailed in the provided search results, but were noted as tolerable with low rates of meaningful events.[7][8]

### **Experimental Protocols**



Methodology for the ENLIGHTEN Phase 2b Clinical Trial

The ENLIGHTEN study was a biomarker-guided, randomized, double-blind, placebo-controlled global Phase 2b trial.[1][6]

- Patient Population: The trial enrolled 197 adult patients diagnosed with Treatment-Resistant Depression who tested positive for the DGM4 (ANK3) genetic biomarker.[1][6] Inclusion criteria required patients to have failed at least two different antidepressant treatments.[4]
- Randomization: Participants were randomized in a 1:1:1 ratio to one of three treatment arms:
  - Liafensine 1 mg once daily
  - Liafensine 2 mg once daily
  - Placebo once daily
- Treatment Duration: The treatment period was 6 weeks.[1][6]
- Primary Outcome Measure: The primary endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to Day 42.[4][7]
- Secondary Outcome Measures: Secondary endpoints included the Clinical Global Impressions-Severity (CGI-S), Clinical Global Impressions-Improvement (CGI-I), and the Sheehan Disability Scale (SDS).[6][9]
- Biomarker Analysis: Patient blood samples were collected to identify the DGM4 genotype using a validated assay in CLIA-certified laboratories.[5]

# **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of action of **Liafensine** as a triple reuptake inhibitor.





Click to download full resolution via product page

Caption: Workflow of the ENLIGHTEN Phase 2b clinical trial.





Click to download full resolution via product page

Caption: Logical relationship of confounding factors in TRD clinical trials.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Denovo Biopharma to Present Positive Phase 2b ENLIGHTEN Trial Data for DB104 in Treatment-Resistant Depression at ASCP 2024 [synapse.patsnap.com]
- 2. What is Liafensine used for? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. psychiatrictimes.com [psychiatrictimes.com]
- 5. isctm.org [isctm.org]
- 6. Denovo Biopharma LLC to Present Positive Phase 2b ENLIGHTEN Trial Data for DGM4
  Biomarker-Guided DB104 (liafensine) Treatment for Treatment -Resistant Depression at the
  ASCP 2024 Annual Meeting [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. psychiatrictimes.com [psychiatrictimes.com]

### Troubleshooting & Optimization





- 9. A Landmark Pivotal Study Applying Precision Medicine to Psychiatry with Denovo's DB104 (liafensine) for Treatment-Resistant Depression Published in JAMA Psychiatry - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. Results: Narrative Review Key Questions Definition of Treatment-Resistant Depression in the Medicare Population NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Challenges of research on treatment-resistant depression: a clinician's perspective -PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical and Biological Factors Are Associated with Treatment-Resistant Depression -PMC [pmc.ncbi.nlm.nih.gov]
- 16. The challenges of defining and managing treatment-resistant depression in research and practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Challenges in the development of clinical trials for major depressive disorder: lessons learned from trials in minor depression PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Managing confounding factors in clinical trials of Liafensine for TRD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608567#managing-confounding-factors-in-clinical-trials-of-liafensine-for-trd]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com